molecular formula C20H14O2 B2707296 2-(2-Furylmethylene)-3-phenyl-1-indanone CAS No. 337921-66-1

2-(2-Furylmethylene)-3-phenyl-1-indanone

Cat. No.: B2707296
CAS No.: 337921-66-1
M. Wt: 286.33
InChI Key: IULHXHKALOHGAC-AQTBWJFISA-N
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Description

2-(2-Furylmethylene)-3-phenyl-1-indanone is an organic compound that belongs to the class of indanones It features a furan ring attached to a methylene group, which is further connected to a phenyl-substituted indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furylmethylene)-3-phenyl-1-indanone typically involves a Knoevenagel condensation reaction. This reaction is carried out between furfural and a suitable indanone derivative in the presence of a base catalyst. The reaction conditions often include solvent-free environments or the use of organic solvents like ethanol or methanol. The reaction is usually conducted at elevated temperatures to ensure complete conversion and high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Furylmethylene)-3-phenyl-1-indanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the indanone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.

Major Products: The major products formed from these reactions include oxidized furan derivatives, reduced dihydrofuran compounds, and substituted indanone derivatives with various functional groups.

Scientific Research Applications

2-(2-Furylmethylene)-3-phenyl-1-indanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Furylmethylene)-3-phenyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound’s furan ring and indanone core allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .

Comparison with Similar Compounds

  • 2,5-Furandicarboxylic acid (FDCA)
  • 2,5-Dimethylfuran (DMF)
  • 5-Hydroxymethylfurfural (HMF)

Comparison: 2-(2-Furylmethylene)-3-phenyl-1-indanone is unique due to its indanone core, which imparts distinct chemical and biological properties compared to other furan derivatives. While FDCA, DMF, and HMF are primarily studied for their applications in renewable energy and materials science, this compound is explored for its potential in medicinal chemistry and complex organic synthesis .

Biological Activity

2-(2-Furylmethylene)-3-phenyl-1-indanone is a compound that belongs to the indanone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H12_{12}O
  • Molecular Weight : 236.26 g/mol

This compound features a furan ring and an indanone moiety, which are both known for their pharmacological properties.

Anticancer Activity

Research has shown that indanone derivatives exhibit significant anticancer properties. For instance, studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

  • Mechanism : The compound may act through the modulation of signaling pathways associated with cell survival and apoptosis, such as the p53 pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast)15.6
HeLa (Cervical)12.4
A549 (Lung)18.7

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial membranes and inhibit essential metabolic pathways.

  • In vitro Studies : The compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli40
Candida albicans60

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory effects, showing potential in reducing inflammation markers in vitro and in vivo.

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in PubMed reported that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, with notable effects observed in breast and cervical cancer cells .
  • Antimicrobial Efficacy : Research conducted on various bacterial strains indicated that this compound could serve as a lead for developing new antimicrobial agents, especially against resistant strains .
  • Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to controls, indicating its potential use in treating inflammatory conditions .

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-20-17-11-5-4-10-16(17)19(14-7-2-1-3-8-14)18(20)13-15-9-6-12-22-15/h1-13,19H/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULHXHKALOHGAC-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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